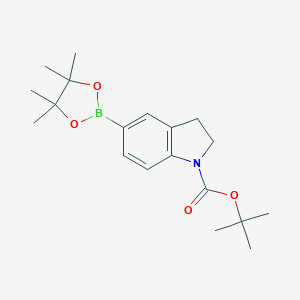

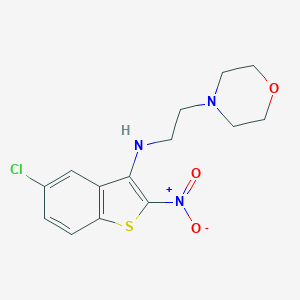

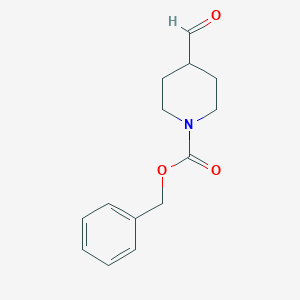

![molecular formula C15H21N5O3 B141075 [2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate CAS No. 151587-58-5](/img/structure/B141075.png)

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of pyrrolopyrimidine, which is a fused heterocyclic compound that has been the subject of research due to its interesting biological activities. The structure suggests that it is a pyrrolo[3,2-d]pyrimidine derivative with a dimethylaminomethylideneamino group at the 2-position and a methyl 2,2-dimethylpropanoate group at the 3-position.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, the synthesis of dimethyl 2-(methoxymethylene) pentanedioates involves an unusual Michael addition, which can lead to the formation of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates upon treatment with guanidine carbonate . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis. For example, the structure of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione has been elucidated, which shares the dimethylamino group and the pyrrolopyrimidine core with the compound of interest . This information can provide insights into the likely conformation and electronic structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyrrolopyrimidine derivatives can be inferred from related compounds. The action of ketene on certain guanidine derivatives has been shown to yield compounds with a pyrrolopyrimidine skeleton . This suggests that the compound may also participate in similar reactions, potentially leading to the formation of various substituted derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate" are not directly reported in the provided papers, the properties of similar compounds can be used as a reference. Pyrrolopyrimidine derivatives typically exhibit significant biological activity, which may be attributed to their ability to interact with biological targets. The presence of the dimethylaminomethylideneamino group could influence the compound's basicity, solubility, and overall reactivity .

科学研究应用

合成技术和化学性质

合成化学领域的研究集中在开发构建吡咯并[3,2-d]嘧啶衍生物的新方法上,因为它们在生物学上的重要性。例如,Berzosa等人(2011年)描述了一种用于嘧啶衍生物的多样性定向合成方法,展示了这些化合物的化学多功能性,用于生成生物活性分子(X. Berzosa, S. Pettersson, J. Teixidó, J. Borrell, 2011)。同样,Khashi等人(2015年)详细介绍了DMAP催化合成新的吡咯并[3,2-e][1,2,4]三唑[1,5-c]嘧啶,展示了嘧啶骨架在构建复杂杂环结构中的合成实用性(M. Khashi, A. Davoodnia, V. S. Prasada Rao Lingam, 2015)。

生物活性和应用

吡咯并[3,2-d]嘧啶衍生物被探索其强大的生物活性,特别是作为抗肿瘤剂。Abdellatif等人(2014年)合成了吡唑并[3,4-d]嘧啶-4-酮衍生物,展示了对MCF-7人类乳腺腺癌细胞系具有显著抗肿瘤活性,突显了嘧啶衍生物在癌症治疗中的治疗潜力(Khaled R. A. Abdellatif et al., 2014)。Gangjee等人(2008年)设计了经典和非经典的2-氨基-4-氧代-5-取代-6-甲基吡咯并[3,2-d]嘧啶作为胸腺嘧啶酸合成酶和二氢叶酸还原酶的双重抑制剂,展示了嘧啶衍生物的药物设计应用(A. Gangjee et al., 2008)。

未来方向

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity against a particular biological target, then future research could focus on optimizing its activity, reducing its toxicity, and investigating its mechanism of action .

属性

IUPAC Name |

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-15(2,3)13(22)23-9-20-12(21)11-10(6-7-16-11)18-14(20)17-8-19(4)5/h6-8,16H,9H2,1-5H3/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSDMMQNNZXCGH-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1N=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1/N=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471923 |

Source

|

| Record name | FT-0673957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate | |

CAS RN |

151587-58-5 |

Source

|

| Record name | FT-0673957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

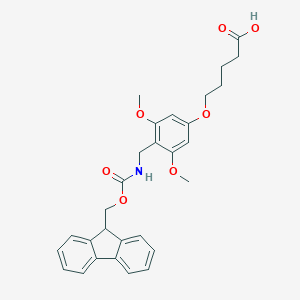

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

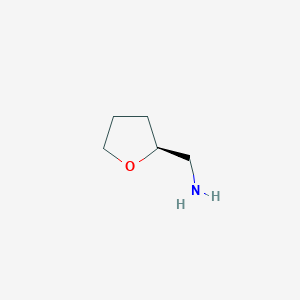

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)